Product packaging for D-Glucose-18O2,13C(Cat. No.:)

D-Glucose-18O2,13C

Cat. No.: B12395629
M. Wt: 185.15 g/mol
InChI Key: GZCGUPFRVQAUEE-AHVQKWRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucose-18O2,13C is a stable isotope-labeled form of D-glucose, essential for advanced research in metabolism and enzymology. This compound is specifically designed for tracing metabolic fluxes and investigating the intricate mechanisms of biochemical pathways. In metabolic studies, the dual labeling with 18O and 13C allows researchers to track the fate of specific carbon atoms and oxygen atoms simultaneously through various pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle . The position of the 13C label (e.g., at the C-1 carbon) is particularly crucial, as it determines the metabolic information that can be obtained; for instance, glucose labeled at C-1 is highly useful for studying the oxidative branch of the pentose phosphate pathway . In enzymatic research, this labeled glucose serves as a valuable tool to elucidate enzyme kinetics, mechanisms of action, and substrate specificity. It is also instrumental in metabolic flux analysis (MFA), a systems biology approach used to quantify intracellular reaction rates in central carbon metabolism . The use of such specifically labeled tracers enables more precise estimates of metabolic fluxes compared to more commonly used labels, providing deeper insights into cellular metabolic states in both health and disease . This high-purity compound is guaranteed For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12395629 D-Glucose-18O2,13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

185.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanyl(113C)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,7+2,9+2

InChI Key

GZCGUPFRVQAUEE-AHVQKWRTSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([13CH]=[18O])[18OH])O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of D Glucose 18o2,13c for Research Applications

Advanced Synthetic Routes for Site-Specific ¹³C and ¹⁸O Labeling of Glucose

The synthesis of D-Glucose-¹⁸O₂,¹³C involves intricate chemical and enzymatic methods to introduce ¹³C and ¹⁸O isotopes at specific atomic positions within the glucose molecule. These site-specific labels are crucial for tracking the transformation of different parts of the glucose molecule through various metabolic pathways.

For the introduction of ¹³C, both chemical synthesis and biological methods are employed. Chemical synthesis often starts with smaller, ¹³C-labeled precursors which are then assembled into the glucose backbone. nih.gov Alternatively, biological synthesis can be achieved by growing plants or microorganisms in an environment enriched with ¹³C-labeled carbon dioxide. Through photosynthesis or other metabolic processes, these organisms incorporate the ¹³C into glucose. For instance, the use of [1,2-¹³C₂]glucose is common for analyzing the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov

The incorporation of ¹⁸O into the glucose molecule can be achieved through several methods. One common approach involves the use of H₂¹⁸O-enriched water in enzymatic or chemical reactions. nih.gov For example, the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose (¹⁸F-FDG), a widely used PET imaging agent, involves a nucleophilic substitution reaction using a mannose triflate precursor and can be adapted for ¹⁸O labeling. uchile.cl The ¹⁸O isotope can be introduced via the nuclear reaction ¹⁸O(p,n)¹⁸F, utilizing ¹⁸O-enriched water. uchile.cl Another method involves the hydrolysis of cellulose (B213188) in the presence of ¹⁸O-enriched water, where the oxygen atom from the water is incorporated into the resulting glucose molecules. miami.edu Wet chemistry approaches can also be used to access the ¹⁸O/¹⁶O ratio at specific positions, such as O-3, by protecting other hydroxyl groups and then performing specific chemical modifications. researchgate.net

The combination of these labeling strategies allows for the synthesis of doubly labeled D-Glucose-¹⁸O₂,¹³C. The specific positions of the ¹³C and ¹⁸O atoms can be tailored depending on the metabolic pathway under investigation. For example, labeling at the C1 and C2 positions with ¹³C and at the O2 and O5 positions with ¹⁸O would provide detailed information on the flux through glycolysis and the pentose phosphate pathway.

Methodologies for Ensuring Isotopic Purity and Enrichment for D-Glucose-¹⁸O₂,¹³C

Ensuring the high isotopic purity and specific enrichment of D-Glucose-¹⁸O₂,¹³C is paramount for its use as a reliable tracer in metabolic studies. Several analytical techniques are employed to verify the isotopic composition of the synthesized molecule.

Mass spectrometry (MS) is a primary tool for determining isotopic enrichment. creative-proteomics.com High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap mass spectrometer, can distinguish between different isotopologues of glucose based on their exact masses. acs.orgacs.org This technique allows for the differentiation of ions from ¹³C-labeled tracers and those from other isotopes like Deuterium (²H), enabling precise calculation of tracer enrichment. acs.orgacs.org Gas chromatography-mass spectrometry (GC-MS) is another powerful method for positional isotopic analysis of ¹³C-labeled glucose. nih.gov By analyzing specific fragment ions, the degree of labeling at individual carbon atoms can be determined. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial technique for assessing isotopic purity and determining the position of the labels. ¹³C-NMR can directly detect the presence and location of ¹³C atoms within the glucose molecule. nih.govnih.gov The chemical shifts of the carbon atoms provide information about their chemical environment, confirming the site of labeling.

The combination of these techniques provides a comprehensive picture of the isotopic composition of the D-Glucose-¹⁸O₂,¹³C. This rigorous analysis ensures that the tracer is of high quality and that the data obtained from metabolic studies are accurate and reliable.

Methodological Frameworks for D Glucose 18o2,13c Metabolic Flux Analysis Mfa

Principles of Stable Isotope-Resolved Metabolomics and Fluxomics with D-Glucose-18O2,13C

Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems. nih.gov It involves the use of molecules in which specific atoms are replaced with their stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O). nih.govnumberanalytics.com These labeled molecules, or tracers, are chemically identical to their naturally occurring counterparts but can be distinguished by analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com By introducing a ¹³C-labeled substrate, such as D-Glucose-¹³C, into a biological system, researchers can track the fate of the labeled carbon atoms as they are incorporated into various downstream metabolites. nih.govbiorxiv.org This allows for the elucidation of metabolic pathway activity and the quantification of metabolic fluxes—the rates of reactions in a metabolic network. numberanalytics.comisotope.com

Metabolic Flux Analysis (MFA) is the method used to quantify these intracellular fluxes. nih.gov The core principle of MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the fluxes within the metabolic network. nih.gov By measuring these patterns, the fluxes can be inferred. nih.gov The use of stable isotope tracers is essential for MFA as it provides crucial information that cannot be obtained from measuring metabolite concentrations alone. nih.gov Specifically, ¹³C-based MFA is considered a gold standard for the accurate and precise determination of metabolic fluxes. isotope.com

The integration of ¹⁸O labeling from D-Glucose-¹⁸O₂ adds another layer of resolution, providing insights into reactions involving oxygen incorporation. This dual-labeling approach with D-Glucose-¹⁸O₂,¹³C allows for a more comprehensive analysis of cellular metabolism, enabling researchers to simultaneously track both carbon and oxygen atoms through various biochemical transformations.

Steady-State Metabolic Flux Analysis (MFA) with this compound

Steady-State Metabolic Flux Analysis (SS-MFA) is a widely used approach that assumes a biological system is in both a metabolic and isotopic steady state. nih.govresearchgate.net Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling of these metabolites is also no longer changing. nih.gov To achieve this, cells are typically cultured with a ¹³C-labeled substrate, like [U-¹³C₆]glucose, for a duration sufficient to allow the label to distribute throughout the metabolic network until a stable enrichment is reached. nih.govcreative-proteomics.com

In the context of D-Glucose-¹³C tracing, SS-MFA involves several key steps:

Culturing: Cells are grown in a medium containing a specific ¹³C-labeled glucose tracer. nih.gov

Sampling: Once the system has reached both metabolic and isotopic steady state, samples of metabolites, often protein-bound amino acids which are stable and abundant, are collected. nih.govnih.gov

Analysis: The isotopic labeling patterns of these metabolites are measured using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov

Flux Estimation: Computational algorithms are then used to estimate the intracellular metabolic fluxes that would produce the experimentally measured labeling patterns. cortecnet.com

The fundamental concept of SS-MFA is that the labeling pattern of a given metabolite is the flux-weighted average of the labeling patterns of the substrates that produce it. nih.gov This principle allows for the calculation of relative contributions of converging metabolic pathways. nih.gov For example, by analyzing the mass isotopomer distributions (MIDs) of metabolites, SS-MFA can quantify fluxes through major pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. cortecnet.com

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) for this compound Tracing

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) is a powerful extension of MFA that is applied to systems at a metabolic steady state but not an isotopic steady state. vanderbilt.edunih.gov This method involves analyzing the transient isotopic labeling data collected over time after the introduction of a labeled tracer like D-Glucose-¹³C. researchgate.netvanderbilt.edu

INST-MFA offers several advantages over the steady-state approach:

Applicability to Slow-Labeling Systems: It is particularly well-suited for systems that label slowly due to large intracellular metabolite pools or pathway bottlenecks, which are common in animal cell cultures. vanderbilt.edunih.gov

Enhanced Sensitivity: Non-stationary measurements can provide increased sensitivity for estimating certain exchange fluxes and can also be used to estimate intracellular metabolite pool sizes. vanderbilt.edunih.gov

Broader System Compatibility: INST-MFA can be applied to autotrophic organisms and other systems where achieving isotopic steady state is not feasible. vanderbilt.edunih.gov

The experimental workflow for INST-MFA involves introducing the ¹³C-labeled substrate and then collecting samples of intracellular metabolites at multiple time points during the isotopic transient phase. researchgate.netnih.gov The time-dependent labeling data is then fitted to a system of differential equations that describe the labeling dynamics of the metabolic network. nih.gov By iteratively adjusting flux and pool size parameters, the model is optimized to match the experimental measurements, yielding estimates of the intracellular fluxes. nih.gov

Experimental Design Considerations for this compound Tracing Studies

Selection of Isotopic Labeling Patterns (e.g., Uniform [U-13C6], Position-Specific [1,2-13C])

The choice of the ¹³C labeling pattern in the glucose tracer is a crucial aspect of experimental design for MFA. Different labeling patterns provide different insights into metabolic pathways.

Uniformly Labeled Glucose ([U-¹³C₆]glucose): In this tracer, all six carbon atoms of the glucose molecule are ¹³C. nih.gov It is frequently used to get a broad overview of central carbon metabolism, as it allows researchers to track the incorporation of glucose-derived carbons into a wide range of downstream metabolites, including those in glycolysis, the TCA cycle, and biosynthetic pathways for amino acids and fatty acids. nih.gov

Position-Specific Labeled Glucose: These tracers have ¹³C at specific positions, such as [1-¹³C]glucose or [1,2-¹³C₂]glucose. cortecnet.comfrontiersin.org The selection of a specific pattern depends on the metabolic pathways of interest. For instance:

[1,2-¹³C₂]glucose is highly effective for determining fluxes in glycolysis and the pentose phosphate pathway. nih.gov The specific labeling pattern it generates in downstream metabolites allows for a clear distinction between these two pathways.

Tracers like [1-¹³C]glucose have been commonly used, but studies have shown that other position-specific tracers such as [2-¹³C]glucose and [3-¹³C]glucose can offer better performance for resolving certain fluxes. nih.gov

The rationale for using different labeling patterns lies in their ability to generate unique mass isotopomer distributions for metabolites at the convergence of different pathways, which is fundamental for resolving fluxes. biorxiv.org A mixture of differently labeled glucoses, such as 80% [1-¹³C] and 20% [U-¹³C] glucose, can also be used to ensure high ¹³C abundance in a variety of metabolites for accurate flux determination. nih.gov

TracerCommon Application
[U-¹³C₆]glucose Provides a general overview of central carbon metabolism. nih.gov
[1,2-¹³C₂]glucose High precision for glycolysis and pentose phosphate pathway fluxes. nih.gov
[1-¹³C]glucose Historically used, but often outperformed by other position-specific tracers. nih.gov
Mixtures (e.g., [1-¹³C] + [U-¹³C] glucose) Ensures high label incorporation across a broad range of metabolites. nih.gov

Integration of 18O Labeling for Oxygen Metabolism Insights

The incorporation of Oxygen-18 (¹⁸O) into the glucose molecule, creating D-Glucose-¹⁸O₂, provides a means to study the kinetics and pathways of oxygen exchange and incorporation reactions. nih.gov While ¹³C tracing follows the carbon backbone of metabolites, ¹⁸O tracing can reveal the origin of oxygen atoms, distinguishing between those derived from molecular oxygen (O₂), water (H₂O), or carbon dioxide (CO₂). d-nb.info

This dual-labeling strategy is particularly valuable for investigating the activity of oxygenase enzymes, which incorporate atmospheric oxygen into metabolites. d-nb.info By exposing a biological system to ¹⁸O₂ gas while providing a carbon source, researchers can identify metabolites that become labeled with ¹⁸O, thereby pinpointing pathways involving oxygenation reactions. d-nb.info

The use of ¹⁸O-labeled glucose combined with ¹³C NMR spectroscopy has been demonstrated as a method to study oxygen exchange at the anomeric carbon of glucose. nih.gov This technique allows for the continuous monitoring of ¹⁸O incorporation from the medium into the sugar molecule. nih.gov Integrating ¹⁸O labeling into MFA studies with D-Glucose-¹⁸O₂,¹³C can thus offer a more complete picture of metabolic activities, including both carbon and oxygen fluxes.

IsotopeInformation Gained
¹³C Traces the carbon backbone through metabolic pathways. biorxiv.org
¹⁸O Traces the origin and incorporation of oxygen atoms. d-nb.info
¹³C and ¹⁸O (Dual Label) Allows for simultaneous tracking of carbon and oxygen, providing a more comprehensive view of metabolic reactions, including oxygenase activity. nih.govd-nb.info

Parallel Labeling Strategies with this compound and Other Tracers (e.g., glutamine)

While glucose is a primary carbon source for many cells, other substrates like glutamine also play a significant role, particularly in feeding the tricarboxylic acid (TCA) cycle. isotope.com A powerful experimental design, known as parallel labeling, involves conducting two or more separate tracer experiments in parallel, each with a different labeled substrate. nih.gov

A common and highly informative parallel labeling strategy for mammalian cells combines an experiment with a ¹³C-glucose tracer with another experiment using a ¹³C-glutamine tracer (e.g., [U-¹³C₅]glutamine). d-nb.infonih.gov This approach leverages the strengths of each tracer:

¹³C-glucose tracers are most effective for determining fluxes in the upper parts of metabolism, such as glycolysis and the pentose phosphate pathway. cortecnet.comd-nb.info

¹³C-glutamine tracers provide better resolution for fluxes in the lower parts of metabolism, including the TCA cycle and related pathways like reductive carboxylation. cortecnet.comd-nb.info

By conducting these experiments in parallel, researchers can achieve isotopic steady state for all relevant metabolites in a shorter time frame. nih.gov For example, in Chinese hamster ovary (CHO) cells, metabolites in the glycolysis pathway reached isotopic steady state quickly with a [1,2-¹³C]glucose tracer, while TCA cycle metabolites rapidly reached steady state with a [U-¹³C]glutamine tracer. nih.gov The combined analysis of the data from these parallel experiments yields more precise and comprehensive flux maps of the entire central carbon metabolism. nih.govnih.gov This strategy has been shown to be more informative than introducing both tracers simultaneously in a single experiment. nih.gov

Tracer ExperimentPrimary Metabolic Pathways Resolved
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway d-nb.infonih.gov
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) Cycle d-nb.infonih.gov

Isotopic Enrichment Normalization and Natural Abundance Correction Protocols

In metabolic flux analysis (MFA) using this compound, the raw data from mass spectrometry (MS) reflects the mass distribution of all atoms in a metabolite, not just the isotopes introduced through the tracer. Therefore, rigorous normalization and correction protocols are essential to accurately determine the true isotopic enrichment from the tracer and subsequently calculate metabolic fluxes. nih.gov

Isotopic Enrichment Normalization

Isotopic enrichment is typically expressed as a Mass Distribution Vector (MDV), which represents the fractional abundance of each isotopologue of a metabolite. nih.govnih.gov An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite with 'n' carbon atoms, there can be isotopologues with mass increases from M+0 (all ¹²C) to M+n (all ¹³C). nih.gov Normalization involves calculating the fractional abundance of each isotopologue relative to the sum of all its isotopologues, with the total sum being 100% or 1. nih.gov

Natural Abundance Correction

A critical step in MFA is correcting for the natural abundance of stable isotopes. nih.govbiorxiv.org Elements like carbon, hydrogen, nitrogen, oxygen, and silicon have naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O). nih.gov The natural abundance of ¹³C is approximately 1.07%. nih.gov This means that even in an unlabeled sample, a certain fraction of molecules will contain one or more ¹³C atoms, which can be mistaken for labeling from the tracer.

The correction process mathematically removes the contribution of naturally abundant isotopes from the measured mass isotopomer distributions (MIDs) to reveal the true enrichment from the isotopic tracer. vanderbilt.eduresearchgate.net This is often achieved using a correction matrix based on the elemental composition of the metabolite and the known natural abundances of its constituent elements. nih.govresearchgate.net Several software tools, such as IsoCor, FluxFix, and Corna, have been developed to automate these complex calculations. biorxiv.orgresearchgate.netoup.com

For instance, when analyzing metabolites derivatized for gas chromatography-mass spectrometry (GC-MS), the correction must also account for the atoms added by the derivatizing agent. nih.govresearchgate.net Failure to accurately correct for natural abundance can lead to significant distortions in the data and result in erroneous interpretations of metabolic pathway activities. uni-regensburg.deuni-regensburg.de

The following table provides the natural abundances of key stable isotopes relevant to this compound MFA. nih.govresearchgate.net

Table 1: Natural Abundance of Relevant Stable Isotopes

Isotope Natural Abundance (%)
¹²C 98.93
¹³C 1.07
¹⁶O 99.757
¹⁷O 0.038
¹⁸O 0.205
¹H 99.9885
²H 0.0115
²⁸Si 92.27
²⁹Si 4.68
³⁰Si 3.05

Sample Preparation and Derivatization Techniques for this compound Metabolite Analysis

The analysis of metabolites derived from this compound, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), necessitates meticulous sample preparation and chemical derivatization. These steps are crucial for extracting metabolites from complex biological matrices, enhancing their volatility and thermal stability, and improving their chromatographic separation and detection. nih.govnumberanalytics.com

Sample Preparation

The initial step involves the careful collection and handling of biological samples to preserve the in-vivo metabolic profile. numberanalytics.comscielo.br This is typically followed by quenching of metabolic activity, often using cold solvents like methanol, and then extraction of the metabolites. nih.gov Common extraction techniques include:

Liquid-Liquid Extraction (LLE) : This method separates compounds based on their differential solubility in two immiscible liquid phases, such as water and an organic solvent like chloroform. numberanalytics.comorganomation.com

Solid-Phase Extraction (SPE) : SPE utilizes a solid adsorbent material, often packed in a cartridge, to selectively retain and elute metabolites from a liquid sample. numberanalytics.comthermofisher.com

Protein Precipitation : Proteins, which can interfere with analysis, are often removed by adding organic solvents like acetonitrile. organomation.comnih.gov

After extraction, the samples may require cleanup and concentration, which can be achieved through techniques like centrifugation, filtration, and evaporation under a stream of nitrogen. organomation.com

Derivatization Techniques

Many metabolites, including sugars and organic acids, are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. numberanalytics.comchromtech.com Derivatization chemically modifies these molecules by replacing active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH2) with less polar, more stable groups. scielo.brchromtech.com This increases their volatility and thermal stability. chromtech.com The most common derivatization methods for glucose and related metabolites are:

Silylation : This is the most widely used technique, where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. chromtech.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. chromtech.comgcms.cz

Acylation : This method involves the addition of an acyl group. numberanalytics.com Reagents like acetic anhydride (B1165640) are used to form acetate (B1210297) derivatives. gcms.cz

Oximation : To prevent the formation of multiple peaks from anomers of reducing sugars like glucose, an oximation step is often performed prior to silylation. This involves reacting the carbonyl group with a reagent like methoxyamine hydrochloride. biorxiv.org

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) is critical and needs to be optimized for the specific metabolites of interest. The following table summarizes common derivatization reagents used for carbohydrate analysis.

Table 2: Common Derivatization Reagents for Carbohydrate Analysis

Derivatization Method Reagent Abbreviation Target Functional Groups
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA -OH, -COOH, -NH2, -SH
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -COOH, -NH2, -SH
Silylation N-methyl-N-t-butyldimethylsilyltrifluoroacetamide MTBSTFA -OH, -COOH, -NH2, -SH
Oximation Methoxyamine hydrochloride MEOX Carbonyl groups (C=O)
Acylation Acetic Anhydride -OH, -NH2
Acylation N-Methyl-bis(trifluoroacetamide) MBTFA -OH, -NH2

Table 3: Chemical Compounds Mentioned

Compound Name
Acetic anhydride
Acetonitrile
D-Glucose
This compound
Methoxyamine hydrochloride
N,O-Bis(trimethylsilyl)trifluoroacetamide
N-methyl-N-(trimethylsilyl)trifluoroacetamide
N-methyl-N-t-butyldimethylsilyltrifluoroacetamide
N-Methyl-bis(trifluoroacetamide)

Advanced Analytical Techniques for Isotopic Elucidation of D Glucose 18o2,13c Metabolism

Mass Spectrometry (MS)-Based Approaches for D-Glucose-¹⁸O₂,¹³C Tracing

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. mdpi.com In the context of stable isotope tracing, MS can distinguish between molecules that have incorporated heavier isotopes, like ¹³C or ¹⁸O, and their unlabeled counterparts due to the resulting mass shift. mdpi.com This capability makes MS an indispensable tool for metabolic flux analysis (MFA). researchgate.netwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopomer Distribution Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for metabolic flux analysis. nih.govcreative-proteomics.com It combines the separation power of gas chromatography with the detection sensitivity of mass spectrometry. For GC-MS analysis, metabolites are typically chemically derivatized to increase their volatility, allowing them to be separated in the gas phase before being ionized and analyzed by the mass spectrometer. researchgate.net

GC-MS is particularly valuable for determining the mass isotopomer distribution of metabolites, which refers to the relative abundance of molecules with a specific number of isotopic labels. nih.gov By analyzing the mass spectra of metabolites from cells grown on a ¹³C-labeled substrate, researchers can quantify the incorporation of ¹³C atoms into various downstream compounds. researchgate.netnih.gov This information is crucial for calculating metabolic fluxes through different pathways. nih.gov For instance, analyzing the labeling patterns of amino acids, which are abundant and provide extensive labeling information, is a common strategy in GC-MS based MFA. nih.gov The fragmentation of molecules during the ionization process in GC-MS can also provide information about the position of the label within the molecule, further enhancing the resolution of flux analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) in Fluxomics

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach to GC-MS and is particularly well-suited for the analysis of less volatile and thermally labile metabolites that are not easily derivatized for GC-MS. creative-proteomics.comnih.gov In LC-MS, metabolites are separated in the liquid phase before being introduced into the mass spectrometer. oup.com This technique is a cornerstone of modern metabolomics and fluxomics. springernature.com

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides an additional layer of specificity and information for metabolic flux analysis. researchgate.netnih.gov In an MS/MS experiment, a specific metabolite ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. researchgate.net This process can reveal the positional labeling information of isotopomers by measuring the mass distributions of their daughter fragments. researchgate.net The additional labeling information obtained from tandem MS can significantly improve the precision and observability of metabolic flux estimations compared to single-stage MS analysis. researchgate.netlongdom.org Mathematical frameworks have been developed to simulate tandem MS data and incorporate it into metabolic flux models, further enhancing the power of this technique for resolving complex metabolic networks. longdom.orgnih.gov

High-Resolution Mass Spectrometry for Precise Isotopologue Quantification

High-resolution mass spectrometry (HRMS) is a powerful tool in stable isotope tracing studies, offering high mass accuracy and resolution. mdpi.comnih.gov This allows for the reliable detection and quantification of isotopically enriched metabolites, even when they are present at low abundance. mdpi.com HRMS can differentiate between ions with very similar mass-to-charge ratios, which is crucial for resolving complex mixtures of metabolites and their isotopologues. nih.gov

The precision of HRMS is particularly advantageous in multi-tracer studies, where different isotopes are used simultaneously to probe intersecting metabolic pathways. nih.gov For example, in experiments using D-Glucose-¹⁸O₂,¹³C, HRMS can distinguish between metabolites labeled with ¹³C, ¹⁸O, or both. An ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) system can be utilized for the simultaneous quantification of the concentration of sugar metabolites and their mass isotopologue distribution (MID). nih.gov This capability is essential for accurately tracing the flow of both carbon and oxygen atoms through metabolism. The data generated by HRMS can be used to construct detailed quantitative flux maps of metabolic pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Glucose-¹⁸O₂,¹³C Metabolite Profiling

Nuclear magnetic resonance (NMR) spectroscopy is another powerful analytical technique for metabolic flux analysis. wikipedia.orgcreative-proteomics.com Unlike mass spectrometry, which detects the mass of molecules, NMR detects the magnetic properties of atomic nuclei. creative-proteomics.com This makes it particularly well-suited for determining the specific positions of isotopic labels within a molecule. acs.org

¹³C NMR Spectroscopy for Carbon Position-Specific Labeling Analysis

¹³C NMR spectroscopy is a key technique for obtaining detailed information on the positional distribution of ¹³C labels in metabolites. researchgate.net Since the natural abundance of ¹³C is only about 1.1%, the signals from ¹³C-enriched positions in a metabolite will be significantly enhanced in the NMR spectrum. libretexts.org This allows researchers to pinpoint which carbon atoms in a metabolite have been derived from a ¹³C-labeled substrate like D-Glucose-¹³C. libretexts.org

This position-specific labeling information is highly valuable for distinguishing between different metabolic pathways that may produce the same metabolite but with different labeling patterns. acs.org For example, analyzing the ¹³C-enrichment at specific carbon positions in key metabolites can help to resolve fluxes through cyclical or parallel pathways. acs.org While 1D ¹H NMR can also provide some information on ¹³C labeling through the observation of ¹³C-satellite peaks, 2D NMR techniques, such as [¹³C, ¹H] correlation spectroscopy, offer much greater resolution for analyzing complex mixtures of metabolites. creative-proteomics.comacs.org

¹⁸O Isotope Effect in ¹³C NMR for Oxygen Exchange Kinetics

A fascinating aspect of using doubly labeled D-Glucose-¹⁸O₂,¹³C is the ability to track the fate of the ¹⁸O atoms. The incorporation of an ¹⁸O atom can cause a small but detectable upfield shift in the resonance of a directly bonded ¹³C nucleus in an NMR spectrum. nih.gov This "¹⁸O isotope effect" provides a unique tool for studying oxygen exchange reactions. nih.govosti.gov

By monitoring the changes in the ¹³C NMR spectrum over time, researchers can follow the incorporation or loss of ¹⁸O from specific positions in a metabolite. nih.gov This has been used to study the kinetics of oxygen exchange at the anomeric carbon of glucose, providing insights into the mechanisms of enzymatic reactions. nih.gov The magnitude of the ¹⁸O-induced shift in ¹³C NMR can be influenced by the chemical environment, such as steric and electronic effects, providing further structural information. cdnsciencepub.comcdnsciencepub.com This technique allows for the simultaneous observation of all species in a reaction mixture in a continuous and non-invasive manner. nih.gov

Complementary ¹H NMR and Multidimensional NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of molecules, including isotopically labeled compounds like D-Glucose-18O2,13C. nih.govresearchgate.net While ¹³C NMR directly observes the labeled carbon atoms, ¹H NMR provides complementary information due to its high sensitivity and the abundance of protons in metabolites. iosrjournals.org However, using one-dimensional (1D) ¹H NMR alone to resolve the complex spectra of metabolic mixtures can be challenging due to signal overlap. iosrjournals.org

To overcome these limitations, multidimensional NMR techniques are employed. iosrjournals.org These methods significantly enhance spectral resolution and sensitivity. iosrjournals.org Two-dimensional (2D) NMR experiments are particularly valuable. For instance, homonuclear correlation spectra like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign ¹H resonances by revealing proton-proton coupling networks within a molecule. iosrjournals.orgslideshare.net This helps in identifying which protons are adjacent to each other in the carbon skeleton.

Heteronuclear NMR techniques are crucial for linking the proton signals to their corresponding carbon atoms, which is essential when working with ¹³C-labeled compounds. Experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate ¹H and ¹³C nuclei. iosrjournals.orgslideshare.net HSQC identifies carbons directly bonded to a proton, while HMBC reveals longer-range couplings (typically over 2-3 bonds). iosrjournals.org By using these techniques in concert, a complete and unambiguous assignment of both the ¹H and ¹³C signals in metabolites derived from this compound can be achieved, starting from known signals to identify unknown ones. iosrjournals.orgslideshare.net The presence of the ¹³C label can introduce additional couplings (¹³C-¹H) and splitting patterns in the ¹H spectrum, which provides direct evidence of the label's incorporation and position.

The table below summarizes key NMR techniques and their application in the study of isotopically labeled glucose.

Interactive Table: NMR Techniques for Isotopic Elucidation

Technique Principle Application for this compound Analysis
1D ¹H NMR Detects signals from proton nuclei. Provides an initial overview of proton-containing metabolites. Sensitivity is high, but spectra can be complex and show overlap. iosrjournals.org
1D ¹³C NMR Detects signals from ¹³C nuclei. Directly observes the incorporation of the ¹³C label into downstream metabolites. nih.gov Can detect even minor components of equilibrium mixtures. unimo.it
2D COSY Correlates protons that are coupled to each other (typically through 2-3 bonds). Helps resolve overlapping signals in the 1D spectrum and establishes proton connectivity within a spin system, aiding in metabolite identification. iosrjournals.org
2D TOCSY Correlates all protons within a given spin system, not just immediate neighbors. Useful for identifying all protons belonging to a specific metabolite, even if some are obscured. Complements COSY for overcoming signal overlap. iosrjournals.orgslideshare.net
2D HSQC Correlates protons with their directly attached heteronuclei (e.g., ¹³C). Directly links proton signals to the ¹³C-labeled carbons, confirming the position of the isotope and aiding in the structural assignment of labeled metabolites. researchgate.netacs.org

| 2D HMBC | Correlates protons with heteronuclei over longer ranges (2-4 bonds). | Provides information on the connectivity across quaternary carbons or heteroatoms, helping to piece together the complete carbon skeleton of a metabolite. iosrjournals.org |

Emerging Analytical Modalities for this compound Research

While NMR is a powerful tool, research into this compound metabolism is increasingly benefiting from emerging analytical modalities that offer complementary information, higher sensitivity, or new ways of visualizing metabolic processes.

Mass spectrometry (MS), particularly when coupled with chromatography (e.g., LC-MS or GC-MS), has become an indispensable technique for stable isotope tracing studies. nih.govpnas.org High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of ions, allowing for the clear differentiation between unlabeled metabolites and their isotopically labeled counterparts which exhibit distinct mass shifts. nih.gov This untargeted approach provides a global overview of the cellular fate of the labeled glucose precursor. acs.orgacs.org For example, studies have used LC-MS to track ¹³C-labeled glucose into hundreds of different metabolites across diverse pathways simultaneously. acs.orgacs.org

Tandem mass spectrometry (MS/MS) offers even deeper structural insights. frontiersin.org In an MS/MS experiment, a specific labeled ion is selected, fragmented, and the resulting daughter fragments are analyzed. The pattern of fragmentation provides detailed information about the specific location of the isotopic labels within the molecule. This capability is crucial for high-resolution metabolic flux analysis (MFA), as it can distinguish between different metabolic pathways that might produce the same final metabolite but with a different labeling pattern. frontiersin.org

Another frontier in metabolic analysis involves hyperpolarization techniques, such as Dynamic Nuclear Polarization (DNP), used in conjunction with Magnetic Resonance Spectroscopy (MRS). sigmaaldrich.com These methods can dramatically increase the NMR signal of ¹³C-labeled compounds by orders of magnitude. sigmaaldrich.com This enhanced sensitivity allows for the real-time, in vivo imaging of metabolic conversions, such as the transformation of hyperpolarized [1-¹³C]pyruvate (a downstream product of glucose metabolism) in living systems. sigmaaldrich.com This provides a dynamic view of metabolic fluxes that is not achievable with conventional methods.

The following table compares these emerging modalities for their application in this compound research.

Interactive Table: Comparison of Emerging Analytical Modalities

Modality Principle Key Advantages for this compound Research
LC-HRMS Separates metabolites by liquid chromatography and measures their mass with high accuracy. Enables global, untargeted analysis of labeled metabolites. acs.orgacs.org Can quantify the extent of isotope incorporation across the metabolome. nih.gov
Tandem MS (MS/MS) Selects a specific ion, fragments it, and analyzes the fragments. Provides positional information of the isotope labels within a molecule, which is critical for detailed metabolic flux analysis. frontiersin.org
GC-MS Separates volatile metabolites by gas chromatography before mass analysis. A well-established method for identifying and tracking labeled carbons in specific by-products of glucose and amino acid metabolism. pnas.org
Hyperpolarized MRS Dramatically enhances the NMR signal of ¹³C-labeled substrates. Allows for real-time, in vivo measurement and imaging of metabolic fluxes and pathway activity. sigmaaldrich.com

| MALDI-MS Imaging | Analyzes the spatial distribution of molecules in tissue sections. | Offers the potential to map the distribution of labeled metabolites derived from this compound within tissues at a molecular level. mdpi.com |

Computational and Bioinformatic Approaches in D Glucose 18o2,13c Metabolic Studies

Reconstruction of Metabolic Networks for D-Glucose-18O2,13C Flux Modeling

The foundation of any metabolic flux analysis is a comprehensive and accurate metabolic network model. This model serves as a scaffold for interpreting the isotope labeling data obtained from experiments using this compound. The reconstruction of these networks is a meticulous process that involves several key steps:

Genome Annotation and Literature Curation: The initial step involves identifying all potential metabolic reactions that can occur in the organism or cell type under study. This is achieved by annotating the organism's genome to identify genes encoding metabolic enzymes and by curating extensive information from biochemical literature and databases.

Stoichiometric Balancing: Once the reactions are identified, they are compiled into a stoichiometric matrix. This matrix mathematically represents the network by defining the precise relationships between reactants and products for each reaction. It is crucial to ensure that all reactions are elementally and charge balanced to accurately model the flow of atoms.

Compartmentalization: In eukaryotic cells, metabolism is compartmentalized within different organelles (e.g., mitochondria, cytosol). The metabolic network model must account for this compartmentalization by defining the location of each reaction and the transport mechanisms that move metabolites between compartments. This is particularly important for accurately modeling the distinct metabolic roles of different cellular locations.

Inclusion of Isotope Mapping: For use in 13C-MFA, the model must include detailed information on the atomic rearrangements that occur in each reaction. nih.gov These "isotope mapping matrices" (IMMs) specify how the carbon atoms from the substrates are incorporated into the products, which is essential for simulating the distribution of isotopomers. nih.gov

Genome-scale metabolic models (GEMs) are comprehensive reconstructions that aim to include all known metabolic reactions in an organism. vt.eduplos.org While powerful, these models often contain reactions that are not active under all conditions. Therefore, methods are being developed to refine these models and identify the active network based on experimental data, including flux measurements. plos.org

Algorithms for Metabolic Flux Estimation from this compound Labeling Data

Once a metabolic network is established, algorithms are used to estimate the rates (fluxes) of the reactions in the network by fitting the model's predictions to the experimental labeling data. nih.gov This process, known as 13C-Metabolic Flux Analysis (13C-MFA), is a cornerstone of systems biology. nih.govnih.gov

Isotope Balancing Equations and Metabolite Isotopomer Distributions

At the heart of 13C-MFA are isotope balancing equations. These equations describe the distribution of different isotopomers (molecules that differ only in their isotopic composition) for each metabolite in the network at a metabolic steady state. The fractional abundance of each mass isotopomer is known as the mass isotopomer distribution (MID). pnas.org

The process involves:

Feeding Labeled Substrates: Cells are cultured in a medium containing a known mixture of labeled and unlabeled substrates, such as this compound. nih.gov

Measuring Isotopomer Distributions: After the system reaches an isotopic steady state, metabolites are extracted, and their MIDs are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Solving Isotope Balance Equations: The measured MIDs of key metabolites, often proteinogenic amino acids, are used as inputs for the computational model. nih.gov The model then solves a system of algebraic equations that relate the fluxes through the metabolic network to the observed MIDs. nih.gov

The Elementary Metabolite Unit (EMU) framework is a widely used algorithm that simplifies the complexity of these calculations, making it computationally feasible to analyze large-scale networks. nih.gov

Statistical Methods for Flux Parameter Estimation and Confidence Interval Determination

Metabolic flux estimation is a parameter-fitting problem. The goal is to find the set of flux values that best explains the experimentally measured isotopomer data. This is typically achieved by minimizing the sum of squared residuals between the simulated and measured MIDs using optimization algorithms like the Levenberg-Marquardt algorithm. pnas.org

To assess the reliability of the estimated fluxes, statistical methods are employed to determine confidence intervals. pnas.org This is a critical step, as it provides a range within which the true flux value is likely to lie. Common approaches include:

Parameter Continuation: This method involves systematically varying each flux and re-optimizing the remaining fluxes to determine the range over which an acceptable fit to the data can be maintained.

Monte Carlo Simulations: This approach involves generating a large number of simulated datasets based on the experimental noise and then re-estimating the fluxes for each dataset. The distribution of the resulting flux estimates is used to calculate confidence intervals. nih.gov

Linearized Statistics: This method uses a linear approximation of the model to estimate the confidence intervals. While computationally faster, it can sometimes be less accurate than nonlinear methods, especially for complex models. nih.gov

These statistical analyses are crucial for rigorously evaluating the precision of the determined metabolic fluxes. nih.gov

Software Tools and Platforms for this compound Metabolic Data Processing and Interpretation

A variety of software tools and platforms have been developed to facilitate the complex process of 13C-MFA. These tools assist with data processing, flux calculation, and visualization.

Software ToolKey FeaturesApplication
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based tool for isotopically non-stationary MFA (INST-MFA) and steady-state MFA. It performs parameter regression, statistical analysis, and sensitivity analysis. pnas.orgEstimating intracellular metabolic fluxes from labeling data. pnas.org
PollyPhi A cloud-based tool for processing and analyzing isotope-labeled metabolic flux data. It can measure and visualize isotopic incorporation for a user-defined set of metabolites. Automated analysis of stable isotope labeling experiments.
ElMaven A software tool for peak detection, integration, and annotation in metabolic flux studies. Pre-processing of raw LC-MS data for flux analysis.
XCMS An open-source platform for peak detection, alignment, normalization, and annotation of MS data. mdpi.comUntargeted metabolomics data analysis. mdpi.com
mzMatch-ISO A tool for targeted gap-filling of isotopomer signals from raw LC-MS data. acs.orgImproving the completeness of isotopomer data. acs.org
Compound Discoverer Software for small molecule identification and characterization with tools for mapping data onto biological pathways and visualizing label incorporation. thermofisher.comNavigating and interpreting complex sample set results from metabolomics experiments. thermofisher.com
FiatFlux/SumoFlux Software for 13C metabolic flux analysis from glucose experiments. mdpi.comucdavis.eduTargeted 13C metabolic flux ratio analysis. ucdavis.edu
OpenFlux A modeling software for 13C-based metabolic flux analysis. ucdavis.eduPerforming 13C-MFA. ucdavis.edu
13CFLUX2 A software package for metabolic flux analysis with carbon labeling, capable of handling large-scale networks. ucdavis.eduSimulating labeling experiments and estimating fluxes in complex models.

These tools are indispensable for modern metabolic research, enabling researchers to handle the large datasets and complex calculations involved in this compound metabolic studies.

Integration of Fluxomics Data with Multi-Omics Datasets (e.g., Transcriptomics, Proteomics)

To gain a more holistic understanding of cellular regulation, researchers are increasingly integrating fluxomics data with other "omics" datasets, such as transcriptomics (gene expression) and proteomics (protein abundance). uminho.pt This multi-omics approach allows for the investigation of how changes at the gene and protein level influence metabolic fluxes. uminho.pt

Challenges in multi-omics integration include the different scales, formats, and noise levels of the various datasets. uminho.pt However, several computational strategies are being developed to address these challenges:

Constraint-Based Modeling: Genome-scale models can be used as a scaffold to integrate different data types. For example, transcriptomics data can be used to constrain the maximum flux through a reaction, reflecting the level of the corresponding enzyme. plos.org

Factor Analysis: Methods like Multi-Omics Factor Analysis (MOFA) can identify the principal sources of variation across multiple omics layers, revealing hidden factors that drive cellular states. researchgate.net

Kinetic Modeling: While more data-intensive, kinetic models of metabolism can directly incorporate proteomics and metabolomics data to predict fluxes.

By combining fluxomics data derived from this compound experiments with other omics data, scientists can build more comprehensive models of cellular metabolism. This integrated approach is crucial for understanding complex biological phenomena, such as the metabolic reprogramming that occurs in diseases like cancer. acs.orgplos.org For instance, the INTEGRATE pipeline is a computational tool designed to integrate metabolomics and transcriptomics data to dissect the different layers of metabolic control. plos.org Similarly, the OMELET (Omics-Based Metabolic Flux Estimation without Labeling for Extended Trans-omic Analysis) platform uses metabolomic, proteomic, and transcriptomic data to infer relative changes in metabolic flux. nih.gov

Applications of D Glucose 18o2,13c in Elucidating Fundamental Metabolic Pathways

Glycolytic Pathway Flux Determination and Regulation

Metabolic flux analysis using 13C-labeled glucose is a cornerstone for quantifying the rate of glycolysis, the pathway that breaks down glucose into pyruvate (B1213749). creative-proteomics.com When cells are fed glucose tracers like [U-13C6]glucose (where all six carbons are 13C), the resulting pyruvate is fully labeled (M+3, meaning its mass is 3 units higher than normal). The rate of appearance of M+3 pyruvate and its downstream products, like lactate (B86563), directly reflects the glycolytic flux. embopress.orgmdpi.com

Researchers can also use specifically labeled glucose, such as [1,2-13C]glucose, to distinguish between different pathways. In glycolysis, [1,2-13C]glucose produces M+2 labeled lactate. mdpi.com By measuring the mass isotopomer distribution (the relative amounts of M+0, M+1, M+2, etc.) of glycolytic intermediates, the rate and regulation of glycolysis can be precisely determined under various conditions. creative-proteomics.comnih.gov For instance, increased glycolytic flux is a hallmark of many cancer cells, a phenomenon that can be quantified with these methods. creative-proteomics.com

Table 1: Expected Labeling of Pyruvate from Different 13C-Glucose Tracers via Glycolysis

Tracer Glycolytic Processing Labeled Pyruvate
[U-13C6]glucose Cleavage of Fructose-1,6-bisphosphate yields two fully labeled 3-carbon units. M+3 (13C3)
[1-13C]glucose Produces one molecule of unlabeled pyruvate and one molecule of [3-13C]pyruvate. M+1 (13C1)
[1,2-13C]glucose Produces one molecule of unlabeled pyruvate and one molecule of [2,3-13C]pyruvate. M+2 (13C2)

Tricarboxylic Acid (TCA) Cycle Activity and Anaplerotic/Cataplerotic Fluxes

The TCA cycle is the central hub of cellular respiration. 13C-glucose tracers reveal the extent to which glucose contributes to fueling the cycle. Pyruvate derived from [U-13C6]glucose is converted to M+2 acetyl-CoA, which enters the TCA cycle by combining with oxaloacetate to form citrate. embopress.org The subsequent labeling patterns of TCA cycle intermediates like citrate, α-ketoglutarate, and malate (B86768) reveal the cycle's activity. nih.govresearchgate.net For example, the initial turn of the cycle produces M+2 citrate, while subsequent turns lead to more complex labeling patterns (e.g., M+4, M+5, M+6 citrate) as labeled carbons are recycled. mdpi.commdpi.com

This technique is also crucial for measuring anaplerosis (reactions that replenish TCA cycle intermediates) and cataplerosis (reactions that drain them). For example, the conversion of pyruvate to oxaloacetate by pyruvate carboxylase is a key anaplerotic reaction. Using [U-13C6]glucose, this flux can be identified by the presence of M+3 labeled malate and aspartate. nih.gov

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Branching and NADPH Production

The Pentose Phosphate Pathway (PPP) runs parallel to glycolysis and is vital for producing NADPH (for biosynthesis and antioxidant defense) and precursors for nucleotide synthesis. nih.govismrm.org Isotope tracing is the definitive method for measuring the flux through the PPP relative to glycolysis. asm.org

Using [1-13C]glucose is a classic method: the PPP's first step, catalyzed by glucose-6-phosphate dehydrogenase, releases the C1 carbon as CO2. shimadzu.com Therefore, carbon entering the PPP from [1-13C]glucose loses its label, while carbon continuing through glycolysis retains it. By analyzing the labeling of downstream products like lactate or ribose, the split ratio between the two pathways can be calculated. asm.orgshimadzu.com More advanced tracers, such as [1,2-13C]glucose or [2,3-13C2]glucose, offer even more precise ways to distinguish the pathways by creating unique labeling patterns in lactate and other metabolites. mdpi.comismrm.org For example, [1,2-13C]glucose yields M+1 lactate via the PPP and M+2 lactate via glycolysis. mdpi.com

Table 2: Distinguishing Glycolysis and PPP with [1,2-13C]glucose

Pathway Key Steps Resulting Lactate Isotopomer
Glycolysis [1,2-13C]glucose → [2,3-13C]pyruvate → [2,3-13C]lactate M+2
Oxidative PPP C1 is lost as CO2. The remaining carbons are rearranged, leading to [3-13C]pyruvate → [3-13C]lactate. M+1

Interplay between Glucose Metabolism and Amino Acid Biosynthesis Pathways

Many non-essential amino acids derive their carbon backbones from intermediates of glycolysis and the TCA cycle. Stable isotope tracing with 13C-glucose allows researchers to map the flow of glucose-derived carbon into these amino acid pools. researchgate.netnih.gov

For instance, 3-phosphoglycerate (B1209933) from glycolysis can be diverted to synthesize serine, which in turn can produce glycine (B1666218) and cysteine. nih.gov Similarly, TCA cycle intermediates oxaloacetate and α-ketoglutarate are direct precursors for aspartate and glutamate, respectively. nih.gov By measuring the 13C enrichment in these amino acids after administering a 13C-glucose tracer, the synthetic activity of these pathways can be quantified. This is particularly important in studying cancer metabolism, where the synthesis of amino acids like serine is often upregulated. nih.gov

Fatty Acid Synthesis and Oxidation Dynamics Probed by Isotopic Glucose

De novo fatty acid synthesis uses acetyl-CoA as its fundamental building block. When cells are grown with 13C-glucose, the resulting labeled acetyl-CoA is incorporated into newly synthesized fatty acids. d-nb.info By analyzing the mass isotopomer distribution of fatty acids like palmitate, the contribution of glucose to the lipogenic acetyl-CoA pool can be determined. nih.gov This technique, known as isotopomer spectral analysis (ISA), can quantify the fraction of newly synthesized fatty acids and reveal the activity of enzymes like ATP-citrate lyase, which provides the cytosolic acetyl-CoA. d-nb.infoplos.org This provides critical insights into how cells regulate lipid metabolism in response to different conditions. nih.govnih.gov

One-Carbon Metabolism and Glucose-Derived Carbon Fluxes

One-carbon metabolism refers to a set of reactions that transfer one-carbon units, essential for synthesizing nucleotides and regulating epigenetics. The amino acid serine, which can be synthesized from glucose, is a major source of these one-carbon units. nih.govnih.gov Using 13C-glucose, researchers can trace the flow of carbon from glucose, through serine, and into the one-carbon (folate) cycle. This allows for the measurement of flux towards the synthesis of methionine and the building blocks of DNA (purines and thymidine). nih.gov This methodology is crucial for understanding how metabolic changes can impact genetic and epigenetic processes in diseases like cancer. nih.gov

Gluconeogenesis and Glycogenolysis Assessment

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is critical for maintaining blood glucose levels during fasting. nih.gov While tracers for precursors like lactate, glycerol, or alanine (B10760859) are often used, glucose tracers also provide information. nih.govmit.edu For example, the labeling patterns in glycogen, the storage form of glucose, can reveal the balance between direct glucose uptake and indirect pathways involving gluconeogenesis (the Cori cycle). Furthermore, the use of 18O-labeled water (H218O) is a powerful method to quantify gluconeogenesis. nih.gov The 18O is incorporated into glucose during specific enzymatic steps in the gluconeogenic pathway, allowing for a direct measurement of its rate.

D Glucose 18o2,13c in Investigating Metabolism in Specific Biological Systems

Analysis of Cellular Metabolism in In Vitro Models

In vitro models are fundamental to metabolic research, providing controlled environments to dissect complex cellular processes. The use of D-Glucose-¹⁸O₂,¹³C and related isotopologues in these systems enables precise quantification of metabolic fluxes and the elucidation of pathway regulation.

Mammalian Cell Lines (e.g., Cancer Cells, Chinese Hamster Ovary (CHO) Cells)

Mammalian cell lines are workhorses for studying fundamental biology and for biopharmaceutical production. evitria.com Stable isotope tracers, particularly those involving ¹³C-labeled glucose, are essential for mapping their metabolic activities. pnas.orgd-nb.info

In cancer research, ¹³C-labeled glucose has been instrumental in characterizing the profound metabolic reprogramming that supports rapid proliferation. d-nb.inforesearchgate.net A hallmark of many cancer cells is the Warburg effect, or aerobic glycolysis, where cells preferentially convert glucose to lactate (B86563) even when oxygen is plentiful. d-nb.info Tracing studies with ¹³C-glucose confirm this high glycolytic rate and also reveal the activity of other pathways crucial for cancer cell survival, such as the PPP for generating NADPH and precursors for nucleotide synthesis, and the use of glucose carbons for synthesizing amino acids like serine and glycine (B1666218). d-nb.infonih.gov Studies using uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) allow researchers to track the distribution of all six glucose-derived carbons into various downstream metabolites, providing a comprehensive view of central carbon metabolism. nih.gov This approach has been used to uncover the metabolic fates of glucose in human brain tumors in vivo, revealing significant activity in the TCA cycle, pyruvate (B1213749) dehydrogenase, and de novo synthesis of glutamine and glycine. nih.goveurisotop.com

Chinese Hamster Ovary (CHO) cells are the predominant mammalian cell line used for producing therapeutic proteins. frontiersin.org Optimizing their growth and productivity requires a deep understanding of their metabolism. Glucose is the primary carbon and energy source for CHO cells. frontiersin.orgsigmaaldrich.com ¹³C metabolic flux analysis (¹³C-MFA) has revealed that while CHO cells exhibit high glucose uptake, a significant portion is converted to lactate. frontiersin.orgmdpi.com Isotope tracing studies have been applied to identify metabolic by-products and their sources, helping to devise strategies to reduce the accumulation of growth-inhibiting metabolites like lactate and ammonia. pnas.org For instance, comprehensive ¹³C-tracing of glucose and amino acids has helped identify and quantify secreted by-products, leading to improved cell culture processes and productivity. pnas.org Furthermore, compartment-specific ¹³C flux analysis has shown that metabolic shifts, such as an increase in PPP flux, can coincide with increased specific productivity of antibodies like IgG1. nih.gov

Table 1: Research Findings in Mammalian Cell Lines Using Labeled Glucose
Cell TypeIsotope Tracer UsedKey Research FindingReference
Cancer Cells[U-¹³C₆]glucoseDemonstrated high rates of glucose conversion to lactate (Warburg effect) and significant carbon flow into the PPP and serine synthesis pathways. d-nb.info
Human Brain Tumors[U-¹³C]GlucoseRevealed that in addition to lactate production, tumors actively use glucose for the TCA cycle and synthesis of glutamine and glycine. Less than 50% of the acetyl-CoA pool was derived from glucose. nih.goveurisotop.com
Chinese Hamster Ovary (CHO) Cells¹³C-GlucoseIdentified sources of secreted metabolic by-products, enabling strategies to reduce their accumulation and improve culture performance. pnas.org
IgG1-producing CHO Cells[1-¹³C₁]- and [U-¹³C₆]-D-glucoseShowed that treatment with 5′-deoxy-5′-(methylthio)adenosine (MTA) boosted antibody productivity, which was accompanied by a 22-fold increase in carbon flux into the pentose-phosphate pathway. nih.gov
Various Mammalian Cells¹³C-Glucose, ¹³C-GlutamineGlucose is the primary carbon source for the TCA cycle, with glutamine and asparagine acting as secondary sources. nih.gov

Microbial Systems and Metabolic Engineering Applications

Microbial systems like Escherichia coli and Saccharomyces cerevisiae are widely used as cell factories for producing biofuels, pharmaceuticals, and other valuable chemicals. nih.gov Metabolic engineering aims to optimize these microbes by redesigning their metabolic networks. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in this field, providing detailed quantitative data on intracellular metabolic fluxes. nih.govfrontiersin.org

By growing microbes on a ¹³C-labeled substrate like glucose, researchers can track the journey of the carbon atoms through the intricate metabolic network. nih.govcreative-proteomics.com The labeling patterns in downstream products, such as protein-bound amino acids, are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR), and this data is used to calculate the rates of all major intracellular pathways. creative-proteomics.com This information is critical for identifying metabolic bottlenecks, inefficient pathways, and competing reactions that divert carbon away from the desired product. nih.gov For example, ¹³C-MFA was used to elucidate the bottleneck of cytosolic acetyl-CoA biosynthesis in wild-type yeast. nih.gov

The insights gained from ¹³C-MFA guide targeted genetic modifications. nih.gov Engineers can then upregulate or downregulate specific genes to redirect metabolic flux towards the product of interest. This rational, data-driven approach has been successfully applied to improve the production of a wide array of biochemicals. nih.govcnif.cn Studies have also used ¹³C-labeled glucose to investigate complex phenomena in microbial communities, such as the cross-feeding of acetate (B1210297) between two distinct E. coli populations growing on an agar (B569324) plate. nih.gov

Table 2: Applications of Labeled Glucose in Microbial Metabolic Engineering
MicroorganismIsotope Tracer UsedApplication / Key FindingReference
Escherichia coli¹³C-GlucoseUsed to quantify intracellular fluxes to guide the engineering of pathways for producing chemicals like pyruvate and various amino acids. pnas.org
Saccharomyces cerevisiae[1-¹³C] and [U-¹³C] glucoseElucidated bottlenecks in acetyl-CoA biosynthesis, guiding engineering strategies to improve production of acetyl-CoA-derived compounds. nih.gov
Aspergillus flavus[1-¹³C]-labelled glucosePioneering NMR-based metabolic flux analysis to understand L-malic acid production, paving the way for targeted metabolic engineering. frontiersin.org
Escherichia coli on agar[1,2-¹³C]glucose, [1,6-¹³C]glucose, [4,5,6-¹³C]glucoseIdentified two distinct cell populations with one population secreting acetate and the other consuming it, demonstrating metabolic heterogeneity in dense colonies. nih.gov

Organoid and 3D Culture Systems

While 2D cell cultures have been invaluable, they often fail to replicate the complex cell-cell and cell-matrix interactions of living tissues. Three-dimensional (3D) culture systems, including organoids, have emerged as more physiologically relevant models that better mimic the architecture, function, and metabolic state of in vivo tissues. nih.gov

In 3D cultures, cells exhibit more natural shapes, establish prevalent cell junctions, and often show enhanced differentiation and drug metabolism compared to their 2D counterparts. These systems create gradients of nutrients and oxygen, similar to those found in tissues, which profoundly affects cellular metabolism. nih.gov For example, standard 2D cultures can inadvertently become hypoxic, leading to a highly glycolytic state, whereas improving pericellular oxygen in 3D models can shift glucose metabolism towards mitochondrial oxidation and result in a healthier, more functional cellular phenotype. nih.gov

Isotope tracers like D-Glucose-¹⁸O₂,¹³C are increasingly being applied to these advanced culture models to study metabolism in a more contextually relevant manner. For instance, hepatic organoids derived from adult donors or cell lines are used to model liver metabolism. mdpi.com Studies in these 3D liver models can assess metabolic functions like gluconeogenesis by measuring glucose production from various precursors. mdpi.com The use of isotopic tracers in these systems allows for detailed flux analysis, providing a bridge between traditional in vitro studies and complex in vivo physiology.

Table 3: Comparison of 2D vs. 3D Culture Systems for Metabolic Studies
Characteristic2D Cell Culture3D Cell Culture / OrganoidsReference
Cell ShapeFlat and stretchedNatural, ellipsoid/polarized shape is retained
Cell-Cell InteractionLess prevalentPrevalent junctions enable robust cell-to-cell communication
Nutrient/Oxygen ExposureAll cells equally exposedGradient availability, heterogeneous exposure mimicking tissues nih.gov
Metabolic StateOften highly glycolytic due to local hypoxiaCan better model in vivo metabolic states, including oxidative phosphorylation nih.gov
Physiological RelevanceLimitedMore closely represents in vivo physiological conditions nih.gov

Investigation of Organ-Specific Metabolism in Preclinical Models

Preclinical animal models are indispensable for understanding how metabolism is regulated at the organ and whole-body level. The use of D-Glucose-¹⁸O₂,¹³C and other stable isotope tracers in these models allows for the in vivo investigation of metabolic pathways under various physiological and pathological conditions.

Brain Glucose Metabolism and Neuroenergetics

The brain is a highly metabolic organ that relies almost exclusively on glucose for its energy needs. frontiersin.org Understanding brain energy metabolism is crucial for research into normal brain function and neurological disorders. ¹³C NMR spectroscopy, combined with the infusion of ¹³C-labeled glucose, is a powerful non-invasive technique for studying neuroenergetics in vivo. frontiersin.orgpnas.org

This method allows for the direct measurement of brain glucose concentrations and the rates of glucose transport across the blood-brain barrier. pnas.org It also enables the quantification of metabolic fluxes through key pathways, including the neuronal TCA cycle and the glutamate-glutamine neurotransmitter cycle between neurons and astrocytes. frontiersin.org For example, studies have shown that lactate, produced by astrocytes from glucose, can be taken up and used as an energy substrate by neurons, particularly during periods of high activity. frontiersin.orgpnas.org

The application of ¹³C-labeled glucose has provided significant insights into the metabolic disturbances that occur in conditions like traumatic brain injury (TBI) and brain tumors. nih.govnih.gov After TBI, for instance, studies have shown a shift towards anaerobic glucose metabolism, indicated by an increase in ¹³C-lactate production from ¹³C-glucose. nih.gov In brain tumors, ¹³C tracing has revealed that cancer cells not only exhibit high rates of glycolysis but also actively utilize glucose-derived carbons in the TCA cycle, challenging the simplistic view of tumors as purely glycolytic. nih.gov

Table 4: Research Findings in Brain Metabolism Using Labeled Glucose
Research AreaIsotope Tracer UsedKey Research FindingReference
Normal Brain FunctionD-[1-¹³C]glucoseAllowed direct measurement of brain glucose concentrations and calculation of transport kinetics across the blood-brain barrier. pnas.org
Neurotransmitter Cycling¹³C-glucoseQuantified the rate of the glutamate-glutamine cycle, a key process in glutamatergic neurotransmission coupled to glucose metabolism. frontiersin.org
Traumatic Brain Injury (TBI)¹³C-labeled glucoseDemonstrated a post-injury increase in anaerobic metabolism, evidenced by increased conversion of labeled glucose to labeled lactate. nih.gov
Brain Activation[1-¹³C]glucose + lactateShowed an increase in ¹³C-labeled lactate during brain stimulation, supporting the role of lactate as an energy substrate for active neurons. frontiersin.org
Neuron-Astrocyte Metabolism¹³C-glucose, [3-¹³C]lactateProvided evidence that lactate is preferentially used by neurons for oxidative metabolism compared to glucose under certain conditions. frontiersin.org

Hepatic Metabolic Fluxes and Gluconeogenesis

The liver is the central hub of metabolism, playing a critical role in maintaining glucose homeostasis through the processes of glycogenolysis and gluconeogenesis. diva-portal.orgkhanacademy.org Gluconeogenesis is the synthesis of new glucose from non-carbohydrate precursors like lactate, glycerol, and amino acids. khanacademy.org Investigating these hepatic fluxes is key to understanding metabolic diseases like type 2 diabetes.

Stable isotope tracing provides powerful methods to quantify hepatic glucose production and the relative contributions of different pathways. The use of ¹³C-labeled precursors, such as [2-¹³C]glycerol, allows for the measurement of gluconeogenesis through mass isotopomer distribution analysis of the resulting glucose. nih.gov

Table 5: Isotope Tracing Studies of Hepatic Metabolism
Study FocusIsotope Tracer(s) UsedKey Research FindingReference
Quantifying Gluconeogenesis[2-¹³C]glycerolValidated a method to measure gluconeogenesis in vivo, finding it accounted for ~54% of glucose production in postabsorptive rats and ~89% in starved rats. nih.gov
Indirect Glycogen PathwaysH₂¹⁸O and ¹³C-enrichmentPositional ¹⁸O-enrichment in liver glycogen, measured by ¹³C NMR, revealed contributions from different gluconeogenic sources to glycogenesis. nih.gov
Human Liver Metabolism Ex VivoGlobal ¹³C tracing (fully ¹³C-labeled glucose and amino acids)Demonstrated simultaneous glucose synthesis and catabolism in intact human liver tissue, highlighting the power of ¹³C tracing for resolving complex fluxes. diva-portal.orgnih.gov
Nonenzymatic GluconeogenesisNot an in vivo study, but relevant to pathway originsShowed that a key gluconeogenic reaction, the formation of fructose (B13574) 1,6-bisphosphate, can occur nonenzymatically in ice, suggesting a potential prebiotic origin. pnas.org

Muscle Metabolism and Energy Homeostasis

Skeletal muscle is a primary site for glucose disposal and plays a central role in maintaining whole-body energy homeostasis. nih.govwellcomeopenresearch.org Isotopic tracers like D-Glucose-¹⁸O₂,¹³C are invaluable for dissecting the intricate metabolic pathways within muscle cells and understanding how they adapt to various physiological and pathological states. nih.govwellcomeopenresearch.org Skeletal muscle accounts for approximately 75% of glucose disposal following glucose infusion, and this process is significantly impaired in states of insulin (B600854) resistance. nih.gov

Research using [1,2-¹³C] D-glucose in skeletal muscle myotube models has provided detailed insights into the consequences of altered NAD⁺ availability on central carbon metabolism. nih.govwellcomeopenresearch.org When NAD⁺ levels were depleted, a significant shift in metabolic flux occurred. Specifically, there was an equilibration of metabolites upstream of the glycolytic enzyme glyceraldehyde phosphate (B84403) dehydrogenase (GAPDH) and a notable increase in aspartate production via glycolysis and TCA cycle activity. wellcomeopenresearch.org This suggests that under conditions of low NAD⁺, muscle cells adapt by rerouting carbon flow, a change that is reversible upon replenishment of the NAD⁺ pool. wellcomeopenresearch.org

The flexibility of muscle in choosing fuel sources is critical for metabolic health. Studies on aging have employed [1-¹³C] glucose to investigate mitochondrial function. These studies revealed that aging is associated with a pronounced inability of muscle mitochondria to switch from oxidizing lipids to oxidizing glucose in response to insulin. pnas.org This mitochondrial inflexibility may contribute to the accumulation of intramyocellular fat and the development of insulin resistance commonly seen in the elderly. pnas.org

During physical exercise, the contribution of exogenous glucose to energy supply can be precisely quantified using ¹³C-labeled glucose tracers. nih.gov Such studies have shown that ingesting glucose during prolonged exercise significantly contributes to total carbohydrate oxidation, thereby sparing endogenous carbohydrate stores and prolonging endurance. nih.gov This demonstrates the muscle's capacity to readily utilize circulating glucose to meet increased energy demands.

Interactive Data Table: Impact of NAD⁺ Depletion on Muscle Cell Metabolism

This table shows the metabolic response of skeletal muscle cells to NAD⁺ depletion, as traced by [1,2-¹³C] D-glucose.

Metabolic PathwayObservation upon NAD⁺ DepletionReference
GlycolysisEquilibration of metabolites upstream of GAPDH wellcomeopenresearch.org
TCA CycleIncreased aspartate production wellcomeopenresearch.org
Overall EffectReversible inhibition of cytosolic GAPDH activity with retained mitochondrial oxidative metabolism wellcomeopenresearch.org

Cross-Species Comparative Metabolic Studies Using D-Glucose-¹⁸O₂,¹³C

The application of stable isotope tracers like D-Glucose-¹⁸O₂,¹³C extends to comparative studies across different species, breeds, or pathological conditions, revealing fundamental differences and conserved features in metabolic networks. frontiersin.orgfrontiersin.orgpnas.org These comparative metabolomic analyses provide crucial insights into evolutionary adaptations and the metabolic underpinnings of distinct phenotypes. pnas.org

One such study compared the muscle metabolome and transcriptome of Luchuan and Duroc pigs, two breeds with distinct differences in muscle characteristics. frontiersin.org The analysis identified significant differences in glucose and lipid metabolism. For example, in Luchuan pigs, levels of D-glucose 6-phosphate and D-mannose 6-phosphate were among the most abundant sugars, and pathways like fructose and mannose metabolism were significantly enriched. frontiersin.org This type of comparative analysis helps to link genetic background to metabolic function and ultimately to traits of agricultural or biomedical importance.

Isotopic tracing is also a powerful tool for comparing metabolic rewiring in different disease states. A study using a U-¹³C glucose tracer compared systemic glucose oxidation in mouse models of lung cancer-induced cachexia and diet-induced obesity (DIO). frontiersin.org The results showed a striking contrast: tumor-bearing mice exhibited significantly increased oxidation of ¹³C-glucose, with exhaled ¹³CO₂ levels reaching 2.75% compared to 2% in control mice. frontiersin.org Conversely, the DIO mice, which display insulin resistance, showed a significant reduction in glucose oxidation. frontiersin.org These findings demonstrate how ¹³C-glucose breath tests can be used to discriminate between different pathophysiological states based on their distinct systemic glucose utilization profiles. frontiersin.org

Furthermore, metabolomic profiling across different species can uncover broad evolutionary patterns. A study comparing the metabolomes of nine budding yeast species revealed that while metabolite levels evolve rapidly, there are pervasive signatures of convergent evolution linked to domestication. pnas.org Independently domesticated clades of Saccharomyces cerevisiae showed recurring differences in their metabolomes, including a rewiring of the TCA cycle, compared to their wild counterparts. pnas.org Such cross-species studies, powered by techniques like stable isotope tracing, are essential for understanding the functional evolution of metabolic networks.

Interactive Data Table: Comparative Glucose Oxidation in Mouse Models

This table compares the results of a U-¹³C glucose breath test in mouse models of lung cancer (Tumor-Bearing, TB) and Diet-Induced Obesity (DIO) versus their respective controls (Wild-Type, WT).

Mouse ModelPeak Exhaled ¹³CO₂ (%)InterpretationReference
Tumor-Bearing (TB)2.75%Increased systemic glucose uptake and oxidation frontiersin.org
Wild-Type (WT) Control2.00%Baseline glucose oxidation frontiersin.org
Diet-Induced Obesity (DIO)1.50%Decreased systemic glucose uptake and oxidation frontiersin.org
Lean Control2.00%Baseline glucose oxidation frontiersin.org

Challenges, Limitations, and Future Directions in D Glucose 18o2,13c Research

Methodological Challenges in Dual-Labeled Tracer Experiments

Dual-labeled tracer experiments, while powerful, present a unique set of methodological challenges that researchers must navigate to ensure data accuracy and reliability. These challenges span from experimental design to data analysis and interpretation.

A primary challenge lies in the inherent complexity of the experimental design. ahajournals.org The selection of the specific positions for isotopic labeling on the glucose molecule is critical and must be tailored to the metabolic pathways under investigation. nih.govfrontiersin.org Furthermore, the simultaneous tracking of two different stable isotopes requires sophisticated analytical instrumentation and methodologies. umich.edu

Background Noise and Detection Limits: Mass spectrometry (MS) is the primary analytical technique for detecting isotopically labeled metabolites. nih.gov However, background noise from the instrument and the biological matrix can interfere with the detection of low-abundance isotopologues. oup.comnih.govgithub.io This is particularly problematic when trying to measure small changes in isotopic enrichment, which is often the case in in vivo studies. nih.gov The sensitivity of the mass spectrometer and the signal-to-noise ratio are therefore critical factors that can limit the utility of dual-labeled tracer experiments. nih.gov

Data Analysis Complexity: The analysis of data from dual-labeled tracer experiments is considerably more complex than for single-label experiments. umich.edu It requires specialized software to correct for the natural abundance of stable isotopes and to deconvolve the mass spectra of co-eluting labeled and unlabeled metabolites. uni-regensburg.debiorxiv.orgnih.gov The variance in the ratio of the two labels can also differ between samples, adding another layer of statistical complexity to the analysis. umich.edu

Advancements in Reducing Experimental Complexity and Data Interpretation

In response to the methodological challenges, significant advancements have been made in both analytical techniques and computational tools to simplify dual-labeled tracer experiments and enhance the accuracy of data interpretation.

Analytical Technique Enhancements: The development of high-resolution mass spectrometry (HRMS), such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, has been a game-changer. nih.govacs.org HRMS allows for the differentiation of isotopologues with very small mass differences, which is crucial for resolving the complex labeling patterns generated from dual-labeled tracers like D-Glucose-¹⁸O₂,¹³C. nih.govacs.org This capability helps to overcome the challenges of isotopic scrambling and background noise. nih.govbiorxiv.org

Capillary electrophoresis-mass spectrometry (CE-MS) has also emerged as a valuable technique. oup.com CE-MS offers the advantage of not requiring derivatization of molecules for analysis and provides data with low background noise, simplifying sample preparation and improving data quality. oup.com

Computational Tools and Software: A variety of software tools have been developed to aid in the analysis of isotope tracing data. Programs like IsoCorrectoR and Corna are designed to automatically correct for natural isotope abundances and tracer impurities, which is a critical step for accurate data interpretation. uni-regensburg.debiorxiv.org These tools can handle data from both MS and MS/MS and are applicable to various tracer isotopes, including those used in dual-labeling experiments. uni-regensburg.de Furthermore, the development of machine learning frameworks, such as ML-Flux, is streamlining the process of quantifying metabolic fluxes from isotope tracing data, making the analysis faster and more accessible. biorxiv.org

Table 1: Advancements in Analytical Techniques and Computational Tools for Dual-Labeled Tracer Experiments

AdvancementDescriptionImpact on D-Glucose-¹⁸O₂,¹³C Research
High-Resolution Mass Spectrometry (HRMS) Instruments like Orbitrap and FT-ICR provide high mass accuracy and resolution.Enables differentiation of complex isotopologue patterns, reducing ambiguity from isotopic scrambling and improving signal-to-noise. nih.govacs.org
Capillary Electrophoresis-Mass Spectrometry (CE-MS) A separation technique coupled with MS that requires no derivatization and has low background noise.Simplifies sample preparation and improves the quality of data for polar metabolites. oup.com
Automated Data Correction Software (e.g., IsoCorrectoR, Corna) Algorithms that correct for natural isotope abundance and tracer impurities.Increases the accuracy of mass isotopomer distribution analysis, leading to more reliable flux calculations. uni-regensburg.debiorxiv.org
Machine Learning-Based Flux Analysis (e.g., ML-Flux) AI-driven platforms that predict metabolic fluxes from isotope labeling data.Accelerates the data analysis pipeline and can impute missing data points, enhancing the robustness of metabolic models. biorxiv.org

Development of Novel D-Glucose-18O2,13C Tracing Applications

The unique ability of D-Glucose-¹⁸O₂,¹³C to simultaneously trace both carbon and oxygen atoms from glucose has spurred the development of novel applications across various fields of biomedical research.

Cancer Metabolism: In oncology, this dual-labeled tracer is being used to dissect the intricate metabolic reprogramming that occurs in cancer cells. nih.gov For example, it can help differentiate between glucose metabolism through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway (PPP) and track the fate of glucose-derived carbon into biomass precursors. acs.orgembopress.org This information is crucial for identifying metabolic vulnerabilities in tumors that could be targeted for therapy. researchgate.net

Neurobiology and Neurological Disorders: In neuroscience, D-Glucose-¹⁸O₂,¹³C tracing is providing new insights into brain energy metabolism and the metabolic interplay between different cell types, such as neurons and glial cells. nih.gov It is also being used to study metabolic alterations in neurodegenerative diseases and other neurological conditions. researchgate.net

Inborn Errors of Metabolism: The tracer holds promise for studying inborn errors of metabolism by providing a detailed picture of how genetic defects disrupt metabolic pathways. This can aid in the diagnosis and development of therapeutic strategies for these disorders.

Immunometabolism: The field of immunometabolism is also benefiting from this technology. By tracing the metabolic fate of glucose in immune cells, researchers can understand how metabolic pathways support immune cell activation, differentiation, and function in both health and disease. nih.gov

Standardization and Reproducibility in Isotope Tracing Studies

The entire research process, from sample collection and storage to data analysis and correction, can introduce cumulative errors that affect the final results. researchgate.net To address this, there is an urgent need for the development and adoption of standardized operating procedures (SOPs) for D-Glucose-¹⁸O₂,¹³C tracing studies. creative-proteomics.com This includes guidelines for tracer administration, sample handling, analytical methods, and data analysis pipelines. nih.govcreative-proteomics.com

The inclusion of quality control measures, such as the analysis of unlabeled samples and labeled standards, is essential to monitor for unexpected measurement interferences and to ensure the integrity of the data. nih.gov Furthermore, providing detailed descriptions of the experimental methods and data analysis procedures in publications is crucial for enabling other researchers to reproduce the findings. diabetesjournals.org

Prospects for High-Throughput this compound Metabolic Screening

The complexity of D-Glucose-¹⁸O₂,¹³C tracing experiments has traditionally limited their application to smaller-scale, hypothesis-driven studies. However, there is a growing interest in developing high-throughput screening methods to apply this powerful technique to larger sample cohorts, such as in clinical studies or drug discovery pipelines.

Automation and Miniaturization: Advances in laboratory automation and microfluidics could enable the miniaturization and parallelization of sample preparation and analysis, significantly increasing the throughput of these experiments.

Advanced Data Analysis Pipelines: The development of automated and intelligent data analysis software is critical for handling the large datasets generated by high-throughput screening. acs.orgnih.govacs.org Machine learning and artificial intelligence approaches are poised to play a major role in extracting meaningful biological insights from this complex data. biorxiv.orgnih.gov

The successful implementation of high-throughput D-Glucose-¹⁸O₂,¹³C metabolic screening would have a profound impact on our understanding of metabolic regulation in health and disease and could accelerate the discovery of new diagnostic biomarkers and therapeutic targets.

Q & A

Q. How does the optical activity ([α]²⁵/D +52°) impact use in membrane transport assays?

  • Methodological Answer :
  • Calibrate polarimetric detectors with anomer-specific standards. Pre-incubate solutions for ≥2h at 37°C to reach mutarotational equilibrium.
  • Use circular dichroism (CD) to verify D-configuration in transporter binding studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.